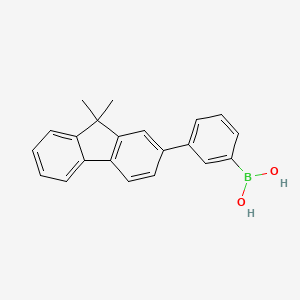

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid” is an organic compound and a pharmaceutical intermediate . It has a CAS Number of 1092840-71-5 and a molecular weight of 314.19 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The conventional synthesis method for this compound involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as butyllithium, is used to remove the bromine, resulting in the corresponding phenyllithium reagent . This is then added to the appropriate trimethyl borate or triisopropyl borate, followed by the addition of acid to promote a 1,2-migration of boron . During this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in boronic acid .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C21H19BO2 . The InChI code for this compound is 1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 .Physical And Chemical Properties Analysis

This compound appears as a white or light yellow solid powder at room temperature and pressure . It has a molecular weight of 238.09, a melting point of 300 degrees Celsius, and a density of 1.2 .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the transformation of boronic acids on the phenyl ring. It can be easily converted into various boronic esters and participate in classic Suzuki coupling reactions to form carbon-carbon bonds, as well as Chan-Lam coupling reactions to create carbon-oxygen or carbon-nitrogen bonds .

Sensing Applications

Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are exploited in sensing applications, which can be homogeneous assays or heterogeneous detection, including the detection at the interface of the sensing material or within the bulk sample .

Hole Transport Materials for Perovskite Solar Cells

The introduction of fluorene into organic hole transport materials, such as this compound, has been shown to improve mobility and photovoltage in perovskite solar cells. A new small molecular hole-transporting material incorporating this structure achieved a power conversion efficiency of 19.7% with a photovoltage of 1.11 V .

Electroluminescence in Organic Electronics

Compounds containing the fluorene moiety, like this boronic acid, are used in the synthesis of materials with electroluminescent properties. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Catalysis

Boronic acids are essential in catalysis, particularly in cross-coupling reactions. They facilitate the transmetalation step with palladium (II) complexes in Suzuki–Miyaura coupling, which is widely used due to its mild and functional group tolerant reaction conditions .

Biochemical Tools

Boronic acids, including this compound, serve as biochemical tools for protein manipulation and modification, biological labeling, and cell delivery systems. Their ability to interact with diols makes them suitable for modifying biomolecules and developing therapeutics .

Mechanism of Action

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant , which suggests it could have a broad distribution in the body.

Action Environment

It is noted that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.

properties

IUPAC Name |

[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCSDKIJFMZZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)